molecular formula C24H27NO5 B2782908 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one CAS No. 859670-46-5

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B2782908
CAS No.: 859670-46-5
M. Wt: 409.482
InChI Key: NTPUMNWZUGNZKA-UHFFFAOYSA-N
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Description

The compound 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a synthetic coumarin derivative characterized by three key substitutions:

  • Position 3: A 2,4-dimethoxyphenyl group, contributing electron-donating effects and influencing lipophilicity.
  • Position 8: A (3-methylpiperidin-1-yl)methyl moiety, modulating steric and electronic interactions with biological targets.

Coumarins are known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-15-5-4-10-25(13-15)14-20-21(26)9-6-16-11-19(24(27)30-23(16)20)18-8-7-17(28-2)12-22(18)29-3/h6-9,11-12,15,26H,4-5,10,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPUMNWZUGNZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=C(C=C4)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors One common method involves the condensation of 2,4-dimethoxybenzaldehyde with a suitable chromen-2-one derivative under basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the chromen-2-one core may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural similarity to natural products makes it a candidate for studying biological pathways and interactions.

    Medicine: The compound’s potential biological activity suggests it could be explored as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism by which 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one exerts its effects is not fully understood. its structural features suggest it may interact with various molecular targets, including enzymes and receptors. The hydroxyl and methoxy groups could participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-position substituent significantly impacts bioactivity:

  • Benzothiazole Derivatives :
    • 3-(Benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one () exhibits a benzothiazole group, increasing molecular weight (406.5 g/mol) and predicted acidity (pKa ~6.6). This substitution enhances affinity for G-quadruplex DNA, as seen in studies exploring groove-binding mechanisms .
    • Compound 11d () with a 3-benzothiazol-2-yl group demonstrated potent ATR kinase inhibition (IC₅₀ = 0.12 µM), attributed to π-π stacking interactions with kinase domains .
  • Halogenated Phenyl Groups :

    • 3-(2-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one () incorporates a trifluoromethyl group, improving metabolic stability and logD (lipophilicity) compared to the target compound .

Modifications at Position 8

The 8-position substituent influences pharmacokinetics and target binding:

  • Piperazine vs. Piperidine: 7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one () replaces piperidine with piperazine, increasing polarity and reducing logD. DFT studies revealed optimized geometry for receptor docking, suggesting improved binding to kinase ATP pockets . 8-[(4-Methylpiperidin-1-yl)methyl] vs. 8-[(3-Methylpiperidin-1-yl)methyl]: The target compound’s 3-methylpiperidine isomer (vs.

Additional Structural Features

  • Trifluoromethyl Groups : Compounds like 3-(2-chlorophenyl)-...-2-(trifluoromethyl)-4H-chromen-4-one () exhibit higher metabolic stability due to the electron-withdrawing CF₃ group .
  • Phenoxy Substitutions: 7-Hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one () introduces a methoxyphenoxy group, increasing polar surface area (68.23 Ų vs. ~60 Ų for the target compound) and solubility .

Comparative Data Table

Compound Name (Reference) R3 Substituent R8 Substituent Molecular Weight logD (pH 7.4) Key Biological Activity
Target Compound 2,4-Dimethoxyphenyl (3-Methylpiperidin-1-yl)methyl 411.45 ~2.5* Under investigation
11d () Benzothiazol-2-yl (3-Methylpiperidin-1-yl)methyl 511.0 [M+H]+ N/A ATR kinase inhibition (IC₅₀ 0.12 µM)
Compound 2,4-Dimethoxyphenyl (4-Methylpiperidin-1-yl)methyl 411.45 2.50 Similar to target compound
Compound Benzothiazol-2-yl (4-Methylpiperidin-1-yl)methyl 406.5 1.35† G-quadruplex DNA binding
Compound 2-Chlorophenyl (4-Methylpiperidin-1-yl)methyl 486.9 3.10‡ Anticancer (cell line testing)

*Estimated based on ; †Predicted density; ‡Calculated from structural analogs.

Research Findings and Implications

  • Kinase Inhibition : Benzothiazole derivatives (e.g., 11d) outperform coumarins with phenyl substituents in kinase assays, likely due to enhanced π-π interactions .
  • DNA Interaction : Piperidine-methylated coumarins (e.g., ) bind G-quadruplex DNA via groove interactions, a mechanism less prominent in methoxyphenyl analogs .
  • Lipophilicity and Bioavailability : The target compound’s logD (~2.5) suggests moderate membrane permeability, comparable to 4-methylpiperidine analogs () but lower than trifluoromethyl derivatives (logD ~3.1) .

Biological Activity

The compound 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a chromone derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, synthesis, and potential mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound features a chromen-2-one core with a hydroxyl group and methoxy substituents on the phenyl ring, which enhance its solubility and biological interaction capabilities. The presence of a piperidine moiety may also contribute to its biological efficacy.

Property Details
IUPAC Name This compound
Molecular Formula C24H27NO5
Molecular Weight 411.48 g/mol
CAS Number 859670-46-5

Anticancer Potential

Research indicates that this compound acts as an ATR kinase inhibitor , disrupting the DNA damage response pathway. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, positioning it as a promising candidate for anticancer therapy. The ATR (Ataxia Telangiectasia and Rad3 related) kinase plays a crucial role in the cellular response to DNA damage, making it a significant target in oncology.

Case Studies and Research Findings

Despite the lack of extensive literature directly addressing this specific compound, several studies on related chromone derivatives provide insights into its potential biological activities:

  • Inhibition of Kinases : Chromone derivatives have shown promising results in inhibiting kinases involved in cancer progression. For instance, similar compounds have been documented to inhibit Aurora kinases, leading to reduced proliferation of cancer cells.
  • Antioxidant Properties : Some studies suggest that chromones possess antioxidant properties, which can mitigate oxidative stress—a contributing factor in cancer development.
  • Anti-inflammatory Effects : Chromone derivatives are also noted for their anti-inflammatory activities, which can be beneficial in treating diseases where inflammation plays a key role.

Synthesis

The synthesis of this compound involves multi-step organic reactions. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

Future Directions

Further research is required to elucidate the specific biological mechanisms of action for this compound. In vitro and in vivo studies focusing on its efficacy against various cancer types are essential to establish its therapeutic potential fully. Additionally, exploring structure-activity relationships (SAR) could lead to the development of more potent derivatives.

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